molecular formula C10H7FN2O4 B12978324 Ethyl 5-cyano-3-fluoro-2-nitrobenzoate

Ethyl 5-cyano-3-fluoro-2-nitrobenzoate

Cat. No.: B12978324
M. Wt: 238.17 g/mol
InChI Key: PITMFHMNCXAHRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-cyano-3-fluoro-2-nitrobenzoate is a substituted benzoate ester characterized by a trifunctional aromatic ring system. The compound features a cyano group (-CN) at position 5, a fluorine atom (-F) at position 3, and a nitro group (-NO₂) at position 2, with an ethyl ester (-COOEt) at position 1 (carboxylic acid position). This unique substitution pattern confers distinct electronic, steric, and reactivity properties, making it a candidate for applications in medicinal chemistry, agrochemicals, or materials science.

Properties

Molecular Formula

C10H7FN2O4

Molecular Weight

238.17 g/mol

IUPAC Name

ethyl 5-cyano-3-fluoro-2-nitrobenzoate

InChI

InChI=1S/C10H7FN2O4/c1-2-17-10(14)7-3-6(5-12)4-8(11)9(7)13(15)16/h3-4H,2H2,1H3

InChI Key

PITMFHMNCXAHRI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)C#N)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-cyano-3-fluoro-2-nitrobenzoate typically involves multi-step organic reactions. One common method includes the nitration of 3-fluorobenzotrifluoride using mixed acids as nitrating agents. This process is conducted in a continuous-flow millireactor to ensure optimal reaction conditions and safety .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous-flow reactors are preferred for their efficiency and ability to control reaction parameters, reducing the risk of byproduct formation and ensuring higher yields .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-cyano-3-fluoro-2-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, reduction of the nitro group yields amines, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

Ethyl 5-cyano-3-fluoro-2-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-cyano-3-fluoro-2-nitrobenzoate involves its interaction with molecular targets and pathways. The presence of electron-withdrawing groups like cyano, fluoro, and nitro groups can influence its reactivity and interactions with enzymes or receptors. These interactions can modulate biological pathways, making it a compound of interest in drug discovery and development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous benzoate esters share the ethyl ester backbone but differ in substituent types, positions, and electronic effects. Below is a comparative analysis of Ethyl 5-cyano-3-fluoro-2-nitrobenzoate with key analogs (Table 1), followed by detailed discussions of their properties and reactivity.

Table 1: Structural Comparison of Ethyl Benzoate Derivatives

Compound Name Substituents (Positions) Key Functional Groups
This compound -CN (5), -F (3), -NO₂ (2) Cyano, fluoro, nitro
Ethyl 4-fluoro-3-nitrobenzoate -F (4), -NO₂ (3) Fluoro, nitro
Ethyl 4-fluorobenzoate -F (4) Fluoro
Ethyl 4-fluoro-3-isopropylbenzoate -F (4), -CH(CH₃)₂ (3) Fluoro, isopropyl
Ethyl 4-ethoxy-3-iodobenzoate -OEt (4), -I (3) Ethoxy, iodo

Electronic and Steric Effects

  • In contrast, Ethyl 4-fluoro-3-nitrobenzoate has nitro at position 3, altering resonance interactions and acidity of the ester carbonyl .
  • Fluorine Substitution : Fluorine at position 3 (target compound) vs. position 4 (analogs) modifies steric hindrance and dipole moments. For example, Ethyl 4-fluorobenzoate lacks electron-withdrawing groups beyond fluorine, leading to higher electron density at the ester group compared to the target compound .
  • Cyano vs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.